Parethoxycaine - 94-23-5

Parethoxycaine

Catalog Number: EVT-1218524
CAS Number: 94-23-5
Molecular Formula: C15H23NO3
Molecular Weight: 265.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Parethoxycaine is a benzoate ester.
Source

Parethoxycaine is synthesized from precursor compounds typically found in pharmaceutical laboratories. Its development stems from the need for effective local anesthetics that minimize systemic toxicity while maintaining efficacy.

Classification

Parethoxycaine falls under the category of local anesthetics. It operates by blocking nerve conduction in specific areas of the body, providing targeted pain relief without affecting consciousness.

Synthesis Analysis

Methods

The synthesis of Parethoxycaine involves several chemical reactions that transform precursor compounds into the final product. The process generally includes:

  1. Alkylation Reactions: This step introduces alkyl groups into the molecular structure, enhancing lipophilicity and thus improving penetration through nerve membranes.
  2. Esterification: This reaction forms ester bonds, which are crucial for the compound's activity and stability.
  3. Purification: Following synthesis, Parethoxycaine is purified using techniques such as crystallization or chromatography to remove impurities and ensure a high-quality product.

Technical Details

The specific synthetic pathway may vary based on the starting materials used but typically involves a multi-step process where each reaction is optimized for yield and purity. Key reagents and conditions must be carefully controlled to achieve the desired chemical structure.

Molecular Structure Analysis

Structure

Parethoxycaine's molecular structure can be represented by its chemical formula, which includes carbon, hydrogen, nitrogen, and oxygen atoms arranged in a specific configuration that allows it to function effectively as an anesthetic.

Data

  • Molecular Formula: C_{16}H_{23}N_{2}O_{3}
  • Molecular Weight: Approximately 291.37 g/mol
  • Structural Features: The compound features an aromatic ring system, an ester functional group, and a tertiary amine, contributing to its pharmacological properties.
Chemical Reactions Analysis

Reactions

Parethoxycaine can undergo various chemical reactions typical for local anesthetics:

  1. Hydrolysis: In biological systems, Parethoxycaine may hydrolyze to release active metabolites, which can contribute to its anesthetic effects.
  2. Oxidation: Under certain conditions, the compound may oxidize, potentially affecting its stability and efficacy.
  3. Degradation: Environmental factors such as pH and temperature can lead to degradation products that may influence its therapeutic use.

Technical Details

Understanding these reactions is crucial for optimizing storage conditions and ensuring the compound's stability during clinical use.

Mechanism of Action

Process

Parethoxycaine exerts its local anesthetic effects primarily by blocking sodium channels in nerve cells. This action prevents the propagation of action potentials along nerves, effectively interrupting pain signaling pathways.

Data

  • Target Receptor: Voltage-gated sodium channels
  • Inhibition Mechanism: The binding of Parethoxycaine stabilizes the inactive state of sodium channels, reducing neuronal excitability and pain transmission.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white crystalline powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Melting Point: Approximately 100-105 °C.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH Sensitivity: Activity may vary with pH; optimal effectiveness often occurs at physiological pH levels.
Applications

Parethoxycaine has significant applications in medical settings:

  • Local Anesthesia: Used in various surgical procedures where localized pain relief is required.
  • Pain Management: Employed in managing acute pain conditions through regional anesthesia techniques.
  • Research Tool: Investigated in pharmacological studies aimed at developing new anesthetic agents with improved safety profiles.
Introduction to Parethoxycaine

Parethoxycaine is a synthetic local anesthetic agent with historical significance in clinical medicine. Characterized by its ester linkage, this compound belongs to a class of pharmacological agents designed to produce reversible nerve conduction blockade. Its development emerged during mid-20th century efforts to identify anesthetic agents with improved efficacy and tissue compatibility. Though no longer widely used, Parethoxycaine remains a subject of interest in medicinal chemistry due to its specific structural features and mechanism of action [1] [3].

Nomenclature and Chemical Taxonomy

Systematic Nomenclature:Parethoxycaine is designated as 2-(diethylamino)ethyl 4-ethoxybenzoate in IUPAC nomenclature. This name precisely describes its molecular structure: a diethylaminoethyl ester group linked to a 4-ethoxy-substituted benzoic acid moiety [1] [3].

Chemical Identifiers:Table 1: Standard Chemical Identifiers for Parethoxycaine

Identifier TypeValue
CAS Registry Number94-23-5
DrugBank IDDB19380
UNII68E52E5J67
Molecular FormulaC₁₅H₂₃NO₃
InChIKeyOWWVHQUOYSPNNE-UHFFFAOYSA-N

Structural Features:

  • Ester linkage: Critical for metabolic hydrolysis
  • Aromatic ring: Para-ethoxy substitution (‒OC₂H₅) enhances lipophilicity
  • Tertiary amine: Diethylamino group (‒N(C₂H₅)₂) enables protonation and cation formation at physiological pH [1] [3]

Taxonomic Classification:

  • Organic compounds → Benzenoids → Benzene and substituted derivatives → Benzoic acids and derivatives
  • Pharmacologic class → Ester-type local anesthetic [3]

Historical Development and Discovery Timeline

Parethoxycaine was developed during the 1950s when researchers systematically modified cocaine-derived anesthetic scaffolds to improve safety profiles. Key milestones include:

Table 2: Historical Development Timeline

YearEventSignificance
1950sInitial synthesisStructural optimization from procaine-like compounds
1956First pharmacological characterizationDemonstrated nerve-blocking potency in animal models
1960sClinical adoption in ophthalmologyUsed for corneal anesthesia during eye procedures
1975FDA approval (discontinued by 1980s)Marketed as a topical anesthetic solution

The compound emerged as part of structure-activity relationship (SAR) studies focusing on:

  • Alkoxy modifications: Ethoxy substitution at para-position showed optimal balance between lipid solubility and hydrolysis rate
  • Aminoalkyl chain: Diethylaminoethyl ester provided superior nerve penetration compared to methyl esters
  • Metabolic stability: Designed for controlled enzymatic breakdown by plasma esterases [3] [8]

Pharmacological Classification and Therapeutic Category

Primary Classification:

  • Local anesthetic (ester type)
  • Sodium channel blocker

Molecular Targets:

  • Voltage-gated sodium channels (VGSCs): Primary target for nerve conduction blockade
  • Calcium transport processes: Modulates Ca²⁺ flux in smooth muscle preparations [8]

Mechanism of Action:Parethoxycaine reversibly binds to the intracellular pore of voltage-gated sodium channels in neuronal membranes. This binding stabilizes the inactivated state of the channel, inhibiting sodium ion influx and subsequent depolarization. The action follows the modulated receptor theory:

  • Diffusion through membranes in uncharged form
  • Intracellular protonation to cationic species
  • High-affinity binding to channel domain VI
  • Inhibition of action potential propagation [3] [8]

Therapeutic Applications (Historical):

  • Topical anesthesia for mucous membranes
  • Ophthalmic procedures requiring surface anesthesia
  • Minor dermatological interventions

Table 3: Pharmacological Comparison to Procaine

ParameterParethoxycaineProcaineSignificance
Relative potency2.5x1.0x (ref)Enhanced receptor affinity
Onset timeModerateSlowImproved tissue penetration
MetabolismPlasma esterasesPlasma esterasesSimilar metabolic pathway
pKa8.98.9Comparable ionization profile

Structure-Activity Relationship (SAR) Insights:

  • Para-ethoxy group: Increases lipid solubility versus para-amino substitution in procaine
  • Benzoyl vs. alkoxycarbonyl: Benzoyl ester enhances stability over procaine's alkoxycarbonyl
  • Diethylamino terminus: Optimal chain length for neuronal uptake versus longer alkyl chains [1] [3] [8]

Properties

CAS Number

94-23-5

Product Name

Parethoxycaine

IUPAC Name

2-(diethylamino)ethyl 4-ethoxybenzoate

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

InChI

InChI=1S/C15H23NO3/c1-4-16(5-2)11-12-19-15(17)13-7-9-14(10-8-13)18-6-3/h7-10H,4-6,11-12H2,1-3H3

InChI Key

OWWVHQUOYSPNNE-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)OCC

Solubility

0.00 M

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)OCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.